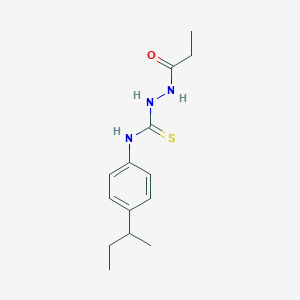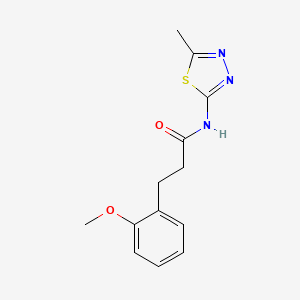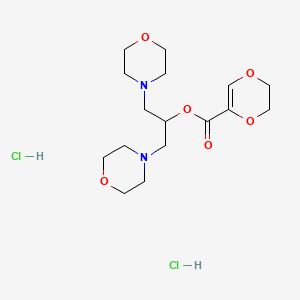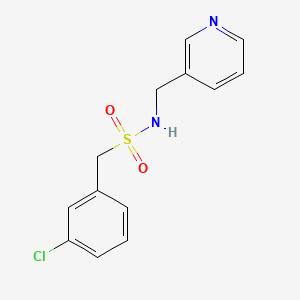
1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide, also known as CPMS, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying a range of different biological processes.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide involves its binding to the extracellular domain of voltage-gated sodium channels. This binding results in a reduction in the ability of the channels to open and allow the influx of sodium ions, which is necessary for the generation of action potentials. This inhibition of sodium channels by 1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide has been shown to be selective for certain types of channels, making it a valuable tool for researchers studying these channels.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of protein-protein interactions. These effects have been studied in a variety of different cell types and organisms, including neurons, muscle cells, and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide in lab experiments is its selectivity for certain types of sodium channels. This allows researchers to study the effects of sodium channel inhibition on specific biological processes, without affecting other channels or processes. However, one limitation of using 1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide. One area of interest is in the study of the role of sodium channels in neurological disorders, such as epilepsy and chronic pain. 1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide could be used to selectively inhibit specific types of sodium channels in these disorders, potentially leading to new treatments. Another area of interest is in the development of new drugs based on the structure of 1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide, which could have improved selectivity and efficacy. Finally, 1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide could be used as a tool for the study of ion channels and other biological processes in a variety of different organisms and cell types.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitter release, and protein-protein interactions. One of the main areas of research involving 1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide is in the study of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. 1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide has been shown to selectively inhibit certain types of sodium channels, making it a valuable tool for researchers studying these channels.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c14-13-5-1-3-11(7-13)10-19(17,18)16-9-12-4-2-6-15-8-12/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIQIOWHCDFCPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine hydrochloride](/img/structure/B4648447.png)
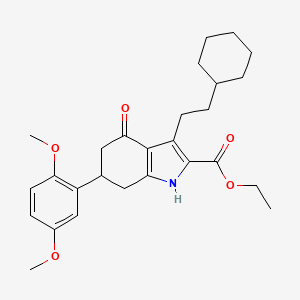
![N-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4648475.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4648486.png)
![5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4648490.png)
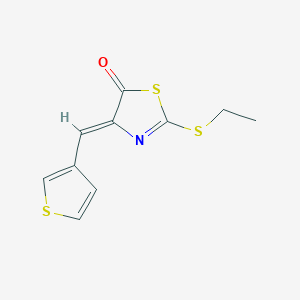
![N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4648501.png)
![1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4648508.png)
![2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4648509.png)
![ethyl {4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B4648514.png)
